molecular formula C11H15Cl3N2O2 B3065374 N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride CAS No. 40136-95-6

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride

Cat. No. B3065374
CAS RN: 40136-95-6
M. Wt: 313.6 g/mol
InChI Key: JDIDLDRXEFSBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride (CENPB-HCl) is a synthetic compound commonly used in scientific research. It is a member of the class of drugs known as nitrobenzylamines, which have a variety of applications in medicine and research. CENPB-HCl has been used in a number of studies, including studies of the effects of nitrobenzylamines on cellular processes and the potential for use of nitrobenzylamines as therapeutic agents.

Mechanism of Action

The mechanism of action of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is not fully understood. However, it is thought to interact with certain cellular processes, such as the activation of the JNK pathway and the activity of cytochrome P450 enzymes. It is believed that N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride works by binding to certain proteins and disrupting their normal function.
Biochemical and Physiological Effects
N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has been shown to have a number of biochemical and physiological effects. In studies of the effects of nitrobenzylamines on the JNK pathway, N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride was found to inhibit the activity of the JNK pathway. In studies of the effects of nitrobenzylamines on the activity of cytochrome P450 enzymes, N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride was found to inhibit the activity of the enzymes.

Advantages and Limitations for Lab Experiments

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It also has a relatively low toxicity, making it safe to use in experiments. However, N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has some limitations. It is not very soluble in water, making it difficult to work with in experiments. It also has a relatively short shelf life, meaning it must be used quickly after synthesis.

Future Directions

There are a number of potential future directions for N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride research. One potential area of research is to further investigate the effects of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride on cellular processes, such as the JNK pathway and the activity of cytochrome P450 enzymes. Another potential area of research is to develop new methods for synthesizing N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride, such as using alternative reagents or catalysts. Additionally, N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride could be further studied for potential therapeutic applications, such as in the treatment of cancer or other diseases. Finally, N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride could be studied for its potential to be used as a diagnostic tool, such as in the detection of certain diseases or conditions.

Scientific Research Applications

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has been used in a number of scientific studies, including studies of its effects on cellular processes. For example, N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has been used to study the effects of nitrobenzylamines on the activation of the c-Jun N-terminal kinase (JNK) pathway. N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has also been used to study the effects of nitrobenzylamines on the activity of human cytochrome P450 enzymes.

properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2.ClH/c12-5-7-14(8-6-13)9-10-1-3-11(4-2-10)15(16)17;/h1-4H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIDLDRXEFSBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CCCl)CCCl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960577
Record name 2-Chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride

CAS RN

40136-95-6
Record name 2-Chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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